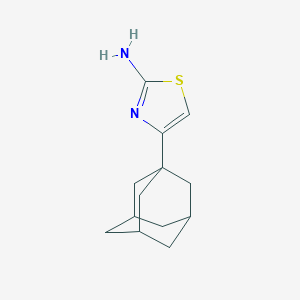

2-Amino-4-(1-adamantyl)thiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-adamantyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJWJUQLRDIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346924 | |

| Record name | 4-(1-adamantyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19735-74-1 | |

| Record name | 4-(1-adamantyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19735-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Adamantane and Thiazole Scaffolds in Drug Discovery

The adamantane (B196018) scaffold, a rigid and lipophilic three-dimensional cage-like hydrocarbon, has carved a unique niche in drug design. nih.govmdpi.com Its incorporation into drug molecules can profoundly influence their physicochemical properties. The bulky nature of the adamantyl group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, thereby improving a drug's pharmacokinetic profile. mdpi.com Furthermore, its distinct three-dimensional structure allows for precise spatial orientation of substituents, enabling a more effective interaction with biological targets. nih.gov This has led to the successful development of adamantane-based drugs for treating viral infections and neurological disorders. nih.gov

Similarly, the thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net It is a core component of numerous natural products, including vitamin B1 (thiamine), and is present in a wide array of FDA-approved drugs. nih.govsciencescholar.usfabad.org.tr The thiazole nucleus is known to participate in various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearcher.lifenih.gov Its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions make it a versatile building block in the design of new therapeutic agents. nih.gov

Historical Context of Thiazole Derivatives in Pharmaceutical Science

The journey of thiazole (B1198619) derivatives in pharmaceutical science began with the discovery of sulfathiazole, one of the first commercially available sulfonamide antibiotics. This early success highlighted the potential of the thiazole ring in developing antimicrobial agents. Over the decades, the therapeutic applications of thiazole-containing compounds have expanded dramatically.

A significant breakthrough was the incorporation of a 2-aminothiazole (B372263) moiety into the side chain of cephalosporin (B10832234) antibiotics, leading to the development of third and fourth-generation cephalosporins with enhanced antibacterial spectra. researchgate.net Beyond antibiotics, thiazole derivatives have found utility as non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and more recently, as targeted anticancer therapies. sciencescholar.usfabad.org.tr The Hantzsch thiazole synthesis, a classic organic reaction, has been a cornerstone in the preparation of a vast library of thiazole derivatives for biological screening. wjrr.org

Rationale for the Investigation of Adamantyl Substituted Thiazole 2 Amines

General Synthetic Strategies for 2-Aminothiazole (B372263) Derivatives

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. The most prominent and widely utilized of these is the Hantzsch thiazole synthesis . synarchive.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of 2-aminothiazoles, thiourea (B124793) is commonly employed as the thioamide component. youtube.com The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. youtube.comyoutube.com

Another classical approach is the Cook-Heilbron synthesis , which utilizes α-aminonitriles as starting materials. These are reacted with reagents such as carbon disulfide, dithioacids, or isothiocyanates to yield 5-aminothiazoles. pharmaguideline.com

Modern methodologies have also been developed to streamline the synthesis of 2-aminothiazoles. These include one-pot, multi-component reactions that offer increased efficiency and atom economy. nih.gov For instance, a three-component reaction involving an enaminoester, fluorodibromoiamides/ester, and sulfur can produce thiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org Furthermore, electrochemical methods have emerged as a green and sustainable approach, enabling the oxidative cyclization of enaminones with thioamides to furnish thiazoles without the need for metal catalysts or chemical oxidants. organic-chemistry.org

Specific Approaches for Incorporating the 1-Adamantyl Moiety

The introduction of the bulky and lipophilic 1-adamantyl group onto the thiazole ring requires specific synthetic considerations. The following subsections detail the key strategies employed for this purpose.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch synthesis remains a cornerstone for the preparation of 4-(1-adamantyl)-1,3-thiazol-2-amine. The key starting material for this approach is an α-haloketone bearing a 1-adamantyl group. A common precursor is 1-adamantyl bromomethyl ketone, which can be synthesized by reacting adamantane-1-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with diazomethane (B1218177) and subsequent treatment with HBr. A more direct approach involves the bromination of 1-acetyladamantane.

Once the adamantyl-containing α-haloketone is obtained, it is condensed with thiourea in a suitable solvent, such as ethanol (B145695), often with heating, to yield the target compound, 4-(1-adamantyl)-1,3-thiazol-2-amine. rsc.org Modifications of the classical Hantzsch reaction have been developed to improve yields and reaction conditions. For example, the reaction can be carried out under solvent-free conditions, which is a more environmentally friendly approach. researchgate.net Another modification involves the in situ generation of the α-haloketone from an active methylene (B1212753) ketone using a halogenating agent like N-bromosuccinimide (NBS) or iodine, followed by reaction with thiourea. beilstein-journals.org This avoids the isolation of the often lachrymatory and unstable α-haloketones.

Cyclization Reactions Utilizing Adamantane-Containing Reagents

Beyond the Hantzsch synthesis, other cyclization strategies can be employed where the adamantane moiety is introduced via one of the reactants. For instance, adamantane-1-carboxamide can be converted to adamantane-1-thiocarboxamide by treatment with Lawesson's reagent. This adamantyl-containing thioamide can then be reacted with a suitable α-halocarbonyl compound to construct the thiazole ring.

Another approach involves the use of adamantyl isothiocyanate. This reagent can react with various nucleophiles to form intermediates that can subsequently be cyclized to form thiazole derivatives. For example, reaction with an α-amino ketone would lead to a thiourea derivative that, upon acid-catalyzed cyclization and dehydration, would yield a 2-(adamantylamino)thiazole.

A notable method involves the reaction of 1-(adamantan-1-ylcarbonyl)thioureas with α-haloketones. These thioureas can be prepared by reacting adamantane-1-carbonyl isothiocyanate with an appropriate amine. researchgate.net The subsequent reaction with an α-haloketone proceeds in a manner analogous to the Hantzsch synthesis to afford N-acylated 2-aminothiazole derivatives.

Nucleophilic Substitution Reactions in Thiazole Synthesis

Nucleophilic substitution reactions can be a powerful tool for introducing the adamantyl group onto a pre-formed thiazole ring, although this is less common for the synthesis of 4-substituted derivatives. More frequently, this strategy is used to modify the 2-amino group or other positions on the thiazole ring. For instance, if a 2-halo-4-(1-adamantyl)thiazole were available, a nucleophilic substitution with ammonia (B1221849) or an amine could, in principle, yield the desired 2-aminothiazole. However, the synthesis of the requisite 2-halothiazole precursor can be challenging.

A more practical application of nucleophilic substitution is in the synthesis of derivatives. For example, the amino group of 4-(1-adamantyl)-1,3-thiazol-2-amine can act as a nucleophile and react with various electrophiles, such as acyl chlorides or alkyl halides, to produce a diverse range of N-substituted analogs. google.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they can be applied to the synthesis of adamantyl-thiazole derivatives. While not a primary method for constructing the thiazole ring itself, these reactions are invaluable for creating analogs with aryl or other substituents on the thiazole core.

For example, a Stille coupling could be employed by reacting a stannylated thiazole derivative with an adamantyl halide in the presence of a palladium catalyst. derpharmachemica.com Conversely, an adamantyl-stannane could be coupled with a halogenated thiazole. However, the preparation of the necessary organostannane reagents can be a drawback.

A more common approach is the Suzuki coupling, which involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. One could envision coupling 4-bromo-1,3-thiazol-2-amine with adamantane-1-boronic acid to form the target molecule. The synthesis of adamantane-1-boronic acid is achievable from 1-bromoadamantane.

Palladium catalysis can also be used for C-H activation/arylation reactions. A palladium catalyst can facilitate the direct coupling of a C-H bond on the thiazole ring with an adamantyl-containing coupling partner. rsc.org These methods are at the forefront of modern synthetic chemistry and offer highly efficient routes to functionalized thiazoles.

Synthesis of Key Intermediates for 4-(1-Adamantyl)-1,3-thiazol-2-amine Analogs

The synthesis of a diverse library of analogs of 4-(1-adamantyl)-1,3-thiazol-2-amine relies on the availability of various key intermediates.

Adamantane-Containing Building Blocks:

1-Adamantyl Halides: 1-Bromoadamantane and 1-chloroadamantane (B1585529) are common starting materials for introducing the adamantyl moiety. energetic-materials.org.cn They are typically prepared from adamantane itself through electrophilic halogenation.

Adamantane-1-carboxylic Acid: This can be prepared by the Koch-Haaf reaction of adamantane with formic acid in the presence of sulfuric acid. It serves as a precursor to adamantyl ketones and amides.

1-Acetyladamantane: This key intermediate for the Hantzsch synthesis can be prepared by the Friedel-Crafts acylation of adamantane with acetyl chloride.

Adamantyl-thioureas: These can be synthesized from adamantyl isothiocyanate, which in turn is prepared from 1-aminoadamantane. mdpi.comresearchgate.net Alternatively, adamantylamines can be reacted with carbon disulfide and an amine to form dithiocarbamates, which can then be converted to thioureas. mdpi.com

Thiazole-Containing Building Blocks:

α-Haloketones: A variety of α-haloketones can be used in the Hantzsch synthesis to introduce different substituents at the 5-position of the thiazole ring. nih.gov

Thioureas: Substituted thioureas are essential for introducing different groups at the 2-amino position of the thiazole. They are generally prepared from the corresponding isothiocyanates and amines. mdpi.com

The following tables summarize some of the key intermediates and their synthetic routes.

Table 1: Key Adamantane Intermediates

| Compound Name | Structure | Common Synthetic Route |

|---|---|---|

| 1-Bromoadamantane | C₁₀H₁₅Br | Electrophilic bromination of adamantane. |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | Koch-Haaf reaction of adamantane. |

| 1-Acetyladamantane | C₁₂H₁₈O | Friedel-Crafts acylation of adamantane. |

Table 2: General Intermediates for Thiazole Synthesis

| Compound Class | General Structure | Role in Synthesis |

|---|---|---|

| α-Haloketones | R-CO-CH₂-X | Provides the C4 and C5 atoms of the thiazole ring in the Hantzsch synthesis. nih.gov |

| Thioureas | R-NH-CS-NH₂ | Provides the N3, C2, and S1 atoms of the 2-aminothiazole ring. mdpi.com |

Microwave-Assisted Synthesis Techniques for Derivatives

Microwave-assisted synthesis has emerged as a powerful and eco-friendly technique in organic chemistry, offering significant advantages over conventional heating methods. ijarsct.co.inbenthamscience.com This approach has been successfully employed in the synthesis of various heterocyclic compounds, including thiazole derivatives, leading to reduced reaction times, increased yields, and often cleaner reaction profiles. ijarsct.co.inresearchgate.netresearchgate.net The application of microwave irradiation for the synthesis of derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine aligns with the principles of green chemistry by minimizing energy consumption and the use of hazardous solvents. benthamscience.comresearchgate.net

The primary method for synthesizing 2-aminothiazole derivatives, the Hantzsch thiazole synthesis, is particularly amenable to microwave assistance. nih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. nih.gov In the context of 4-(1-adamantyl)-1,3-thiazol-2-amine derivatives, the key starting material would be an α-haloketone bearing the adamantyl moiety.

While specific literature on the microwave-assisted synthesis of 4-(1-adamantyl)-1,3-thiazol-2-amine is not extensively detailed, the general methodology for analogous 2-aminothiazoles is well-documented. The reaction of a suitable 1-(1-adamantyl)-2-haloethanone with thiourea or its substituted derivatives under microwave irradiation is the most probable and efficient route. The use of microwave heating can dramatically shorten the reaction time from several hours, which is typical for conventional reflux conditions, to mere minutes. researchgate.netnih.gov

Research on other thiazole derivatives has shown that microwave-assisted Hantzsch synthesis can be carried out in various solvents, including ethanol and even aqueous media, further enhancing the green credentials of the procedure. ijarsct.co.in The efficiency of the reaction under microwave conditions often leads to higher isolated yields of the desired products and simplifies purification processes due to the reduction of side products. researchgate.netnih.gov

The following table summarizes the general advantages of microwave-assisted synthesis compared to conventional heating for the preparation of 2-aminothiazole derivatives, based on findings from related studies.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours nih.gov | Minutes researchgate.netnih.gov |

| Energy Consumption | High | Low researchgate.net |

| Product Yield | Moderate to Good | Good to Excellent researchgate.netnih.gov |

| Side Products | More prevalent researchgate.net | Reduced researchgate.net |

| Solvent Use | Often requires organic solvents | Can be performed in green solvents like water or ethanol ijarsct.co.in |

| Process Complexity | Can require rigorous purification nih.gov | Simpler work-up and purification nih.gov |

The synthesis of novel derivatives can be achieved by utilizing a variety of substituted thioureas in the reaction with the adamantyl-containing α-haloketone. This modular approach allows for the introduction of diverse functionalities at the 2-amino position of the thiazole ring, enabling the exploration of structure-activity relationships for various applications.

Furthermore, microwave-assisted synthesis is not limited to the Hantzsch reaction. Other methodologies, such as multicomponent reactions, have also been successfully adapted to microwave conditions for the efficient construction of complex thiazole-containing scaffolds. nih.gov These advanced methods provide a one-pot approach to synthesize highly functionalized thiazole derivatives, which could be applied to the 4-(1-adamantyl)-1,3-thiazol-2-amine framework.

Influence of the Adamantyl Moiety on Biological Activity

The adamantyl group, a rigid and bulky diamondoid hydrocarbon, is far from being an inert carrier. Its distinct three-dimensional structure and lipophilic nature play a crucial role in modulating the pharmacological profile of the parent molecule.

Steric Effects of the Adamantane Cage on Receptor Binding

The adamantane cage is not merely a lipophilic anchor; its defined and rigid structure exerts significant steric influence on how a molecule interacts with its biological target. This steric bulk can serve several purposes. It can act as a "hydrophobic anchor," fitting into specific hydrophobic pockets within a receptor or enzyme active site. nih.gov This precise fit can lead to a more stable drug-receptor complex and, consequently, higher potency. The introduction of the adamantyl group can lead to a better fit within a hydrophobic receptor pocket, which can be directly related to biological activity. nih.gov

Furthermore, the rigidity of the adamantane cage can help to pre-organize the pharmacophore in a conformationally restricted manner. This pre-organization reduces the entropic penalty upon binding to a receptor, which can translate to a stronger binding affinity. The adamantyl group can also shield adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and duration of action of the drug. nih.gov

Impact of Substitutions on the Thiazole Ring at Position 2 and 4

The thiazole ring is a versatile scaffold that allows for substitutions at multiple positions, significantly influencing the biological activity of the resulting analogs. While the core structure specifies a 1-adamantyl group at position 4, studies on related compounds provide valuable insights into the potential impact of further modifications.

In a study of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), substitutions at the C-5 position of the thiazolone ring (structurally adjacent to the adamantyl group) had a profound effect on inhibitory activity. nih.gov The study revealed that the nature of the substituent at this position could dictate the binding mode and affinity of the compound. For example, compounds with simple alkyl substituents at C-5 showed good inhibitory activity, while those with bulky aromatic groups (phenyl) at the same position exhibited reduced potency. nih.gov This suggests that for the 4-(1-adamantyl)-1,3-thiazol-2-amine scaffold, the space around the adamantyl group on the thiazole ring is sensitive to the size and nature of substituents, with steric hindrance potentially playing a negative role.

The following table summarizes the inhibitory activity of some 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives with different substituents at the C-5 position against 11β-HSD1.

| Compound | Substituent at C-5 | % Inhibition of 11β-HSD1 (at 10 µM) |

|---|---|---|

| 3a | -H | 15.30% |

| 3b | -CH3 | 58.69% |

| 3d | -CH2CH2CH3 | 63.95% |

| 3g | -C6H5 | 27.35% |

| 3i | Spiro-cyclohexyl | 82.82% |

Data sourced from a study on 11β-HSD1 inhibitors. nih.gov

These findings highlight that while the adamantyl group at position 4 is a key feature, modifications at other positions on the thiazole ring are critical for fine-tuning biological activity. The optimal substituent will likely depend on the specific topology of the target's binding site.

Effects of Modifications to the Amino Group at Position 2

The 2-amino group of the thiazole ring is a common site for modification in medicinal chemistry, as it can be readily derivatized to introduce new functionalities and modulate physicochemical properties. nih.gov In the context of 4-(1-adamantyl)-1,3-thiazol-2-amine analogs, modifications at this position can significantly impact biological activity.

SAR studies on various 2-aminothiazole series have shown that acylation or sulfonylation of the 2-amino group can lead to a significant enhancement in potency for different biological targets. nih.gov For example, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the nature of the aryl group attached to the 2-amino function was critical for antiproliferative activity. nih.gov Specifically, compounds with a 2,4-dimethoxyphenyl group attached to the amino linker showed the most potent activity. nih.gov

Furthermore, converting the 2-amino group into a substituted ureido functionality has been shown to enhance the anticancer effects in certain thiazole series. nih.gov In a study on adamantane derivatives containing modified peptides with a thiazole moiety, a Gly-Thz-rimantadine analog, where the amino group is part of a larger peptide-like structure, showed good activity against the influenza A virus. researchgate.net This indicates that extending the molecule from the 2-amino position can lead to productive interactions with the biological target.

The following table illustrates the effect of modifying the 2-amino group on the biological activity of different thiazole-based compounds.

| Core Scaffold | Modification at 2-Amino Group | Observed Biological Effect |

|---|---|---|

| N,4-diaryl-1,3-thiazole | Substitution with 2,4-dimethoxyphenyl | Potent antiproliferative activity (IC50 0.36-0.86 µM) nih.gov |

| 4-(3-aminophenyl)thiazole | Replacement of acetamide (B32628) with benzenesulfonamide | Enhanced anti-cancer potency nih.gov |

| Adamantane-thiazole | Incorporation into a Gly-Thz-rimantadine structure | Good anti-influenza A activity (IC50 = 0.11 µg/mL) researchgate.net |

These examples underscore the versatility of the 2-amino group as a point for structural modification to optimize the biological profile of 4-(1-adamantyl)-1,3-thiazol-2-amine analogs.

Rational Design Principles for Optimized Biological Potency

The development of potent and selective 4-(1-adamantyl)-1,3-thiazol-2-amine analogs relies on the application of rational design principles guided by SAR data and, where available, structural information of the biological target.

A key principle is the strategic use of the adamantyl group to exploit hydrophobic pockets in the target protein. Molecular modeling and docking studies can help visualize these interactions and guide the design of analogs with improved binding. The rigidity of the adamantyl cage should be leveraged to orient other functional groups in a favorable conformation for binding.

Furthermore, the principle of isosteric replacement can be applied. For example, replacing a phenyl ring with the adamantyl group can introduce three-dimensionality and improve metabolic stability. nih.gov Conversely, exploring different substituents on the thiazole ring can help to probe the steric and electronic requirements of the binding site.

In essence, the rational design of potent 4-(1-adamantyl)-1,3-thiazol-2-amine analogs involves a multi-pronged approach:

Utilizing the adamantyl group for optimal hydrophobic interactions and conformational rigidity.

Fine-tuning the substitution pattern on the thiazole ring to maximize complementarity with the target.

Modifying the 2-amino group to introduce key interactions (e.g., hydrogen bonds) and optimize physicochemical properties.

By integrating these principles, it is possible to systematically navigate the chemical space around the 4-(1-adamantyl)-1,3-thiazol-2-amine scaffold to develop novel and effective therapeutic agents.

Biological Activities and Pharmacological Potential of 4 1 Adamantyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Activities

Derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Research has shown that certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines exhibit notable antibacterial properties. A study highlighted that compounds 5c , 5g , 5l , 5m , and 5q displayed potent, broad-spectrum antibacterial activity. nih.gov Specifically, compounds 5a and 5o were effective against the tested Gram-positive bacteria. nih.gov The presence of the adamantane (B196018) cage is a feature of several drugs with diverse pharmacological applications. nih.gov Thiazole-based compounds have also been recognized as effective chemotherapeutic agents against various bacterial strains. nih.govnih.gov

Data Table: Antibacterial Activity of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine Derivatives

| Compound | Activity |

|---|---|

| 5a, 5o | Potent against Gram-positive bacteria nih.gov |

| 5c, 5g, 5l, 5m, 5q | Potent broad-spectrum antibacterial activity nih.gov |

Antifungal Properties

The antifungal potential of adamantane-thiazole derivatives has also been investigated. In the same study of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, compounds 5b , 5l , and 5q demonstrated potent antifungal activity against Candida albicans. nih.gov Another study involving adamantane derivatives with a thiazole (B1198619) moiety reported that the Gly-Thz-rimantadine compound, which showed good antiviral activity, also exhibited very good antifungal activity at two different concentrations against Yarrowia lipolytica. tandfonline.com

Data Table: Antifungal Activity of 4-(1-Adamantyl)-1,3-thiazol-2-amine Derivatives

| Compound | Target Fungus | Activity |

|---|---|---|

| 5b, 5l, 5q | Candida albicans | Potent activity nih.gov |

| Gly-Thz-rimantadine | Yarrowia lipolytica | Very good activity tandfonline.com |

Antiviral Activity, Including Anti-HIV-1 RT Inhibition

While research on the direct anti-HIV-1 RT inhibitory action of 4-(1-adamantyl)-1,3-thiazol-2-amine is limited, related compounds containing both adamantane and thiazole-derived moieties have shown promise. For instance, a study on 3-adamantyl-substituted thiazolidin-4-ones revealed pronounced inhibition of the HIV-1 RT-catalyzed reaction. nih.gov These compounds showed selectivity for HIV-1 RT over HIV-2 RT, suggesting they behave as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One particular derivative, 2-adamantan-1-yl-3-(4,6-dimethylpyrimidin-2-yl)-thiazolidin-4-one, was found to have remarkable antiviral potency with an EC50 of 0.67 μM. nih.gov Another study mentioned the synthesis of two 3-[4-(2-adamantyl)-1,3-thiazol-2-yl]-2-(dihalogenphenyl)-1,3-thiazolidin-4-ones with an uncommon mode of inhibitory action against HIV-1 RT. nih.gov

Separately, a rimantadine (B1662185) analogue incorporating a thiazole ring, Gly-Thz-rimantadine, demonstrated good activity against influenza virus A/Hongkong/68 with an IC50 of 0.11 μg/mL. tandfonline.com

Data Table: Anti-HIV-1 RT Activity of Adamantyl-Thiazole Derivatives

| Compound | Target | Activity |

|---|---|---|

| 3-Adamantyl-substituted thiazolidin-4-ones | HIV-1 RT | Pronounced inhibition nih.gov |

| 2-Adamantan-1-yl-3-(4,6-dimethylpyrimidin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 = 0.67 μM nih.gov |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | IC50 = 0.11 μg/mL tandfonline.com |

Antitubercular Activity

Adamantyl-containing compounds have shown significant potential as antitubercular agents. Adamantyl ureas, for example, are noted for their potency against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) below 0.1 μg/mL. nih.gov A library of 52,000 compounds screened against M. bovis BCG identified an adamantyl-hydrazone with a MIC of less than 2 µg/mL. nih.gov The 2-aminothiazole (B372263) series has also demonstrated good activity against M. tuberculosis growth, with some analogs achieving sub-micromolar MICs. nih.gov One study synthesized adamantyl-isoxyl adducts and evaluated their antitubercular activity, highlighting the importance of the adamantyl moiety in drug design against TB. nih.gov

Data Table: Antitubercular Activity of Adamantyl Derivatives

| Compound Class | Target | Activity |

|---|---|---|

| Adamantyl ureas | Mycobacterium tuberculosis | MIC < 0.1 μg/mL nih.gov |

| Adamantyl-hydrazone | M. bovis BCG | MIC < 2 µg/mL nih.gov |

| 2-Aminothiazole analogs | Mycobacterium tuberculosis | Sub-micromolar MICs nih.gov |

Antiprotozoal Effects (e.g., Trypanocidal Activity)

Derivatives of adamantane have been investigated for their potential against protozoal infections, particularly African trypanosomiasis. Research into new aminoadamantane derivatives has revealed potent trypanocidal activity. researchgate.net For example, one study found that an analogue, 1-adamantyl-4-aminocyclohexane, was significantly more potent than the known antiviral drug amantadine (B194251) against Trypanosoma brucei. researchgate.net A strong correlation between the lipophilicity of the derivatives and their trypanocidal activity was also observed. researchgate.net Thiazole derivatives have also been explored as antiparasitic agents, with some showing cytotoxic potential against Trypanosoma cruzi. csic.es Specifically, certain 1,3-thiazole-4-carboxylates inhibited the amastigote form of T. cruzi effectively. nih.gov

Data Table: Trypanocidal Activity of Adamantane and Thiazole Derivatives

| Compound/Class | Target | Activity |

|---|---|---|

| 1-Adamantyl-4-aminocyclohexane | Trypanosoma brucei | IC50 = 0.33 μM researchgate.net |

| 1,3-Thiazole-4-carboxylates | Trypanosoma cruzi (amastigote) | Potent inhibition nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of 4-(1-adamantyl)-1,3-thiazol-2-amine derivatives has been a key area of investigation. A specific derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693) , has been shown to possess significant anti-inflammatory and antioxidative properties.

In a study using lipopolysaccharide (LPS)-activated BV-2 microglial cells, KHG26693 suppressed multiple inflammatory responses. It led to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Furthermore, it reduced the production of reactive oxygen species (ROS), nitric oxide (NO), and lipid peroxidation. The underlying mechanism for these effects involves the downregulation of NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). KHG26693 was also found to inhibit the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway and extracellular signal-regulated kinase (ERK) phosphorylation. In an in vivo model, pretreatment with KHG26693 significantly attenuated glutamate-induced elevation of inflammatory and oxidative stress markers in the rat cerebral cortex. researchgate.net

Data Table: Anti-inflammatory Activity of N-adamantyl-4-methylthiazol-2-amine (KHG26693)

| Effect | Mechanism |

|---|---|

| Decreased TNF-α and IL-1β | Downregulation of iNOS and COX-2 |

| Reduced ROS, NO, and lipid peroxidation | Downregulation of NADPH oxidase |

| Inhibition of NF-κB signaling pathway | Inhibition of CD14/TLR4-dependent pathway |

Modulation of Inflammatory Pathways

Derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine have demonstrated significant potential in modulating inflammatory processes. One notable derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been the subject of several studies investigating its anti-inflammatory mechanisms. nih.govresearchgate.net

In studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a model for neuroinflammation, KHG26693 was shown to suppress multiple inflammatory responses. nih.govresearchgate.net The compound effectively decreased the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov Furthermore, it reduced the levels of reactive oxygen species (ROS), nitric oxide (NO), and lipid peroxidation, indicating a potent anti-oxidative action. nih.govnih.gov

The anti-inflammatory effects of KHG26693 are mediated through the downregulation of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and NADPH oxidase (NOX). nih.govnih.gov The mechanism of action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. researchgate.netnih.gov KHG26693 was found to suppress the LPS-induced phosphorylation of NF-κB and its inhibitor, IκBα, by inactivating IKKβ. nih.gov Additionally, the compound was shown to modulate the extracellular signal-regulated kinase (ERK) pathway, which plays a role in microglial migration and activation. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. frontiersin.org The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a major strategy for treating inflammation. frontiersin.org

The anti-inflammatory properties of N-adamantyl-4-methylthiazol-2-amine (KHG26693) are also linked to its ability to inhibit COX-2. nih.govnih.gov In studies with LPS-activated microglial cells, treatment with KHG26693 resulted in a significant downregulation of COX-2 protein levels. nih.gov This reduction in COX-2 contributes to the compound's ability to decrease the production of prostaglandin (B15479496) E2, a key inflammatory mediator. nih.gov While direct enzymatic inhibition assays on 4-(1-adamantyl)-1,3-thiazol-2-amine itself are not widely reported in the provided results, the consistent downregulation of COX-2 expression by its derivatives highlights this as a significant mechanism of their anti-inflammatory action. nih.govnih.gov

Anticancer and Antiproliferative Activities

The thiazole nucleus is a recognized scaffold in the design of anticancer agents, with several derivatives reported to possess potent antiproliferative properties. nih.gov

In Vitro Cytotoxicity Against Various Human Tumor Cell Lines

Derivatives of 2-aminothiazole have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, a series of N,4-diaryl-1,3-thiazol-2-amines, which share the core thiazole-2-amine structure, displayed moderate to potent antiproliferative activity. plos.orgnih.gov The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), exhibited submicromolar IC₅₀ values against three human cancer cell lines. plos.orgnih.gov

Similarly, other heterocyclic compounds containing the thiazole or the related 1,3,4-thiadiazole (B1197879) ring have shown significant cytotoxicity. nih.govnih.gov For example, certain 1,3,4-thiadiazole derivatives have demonstrated IC₅₀ values ranging from micromolar to sub-micromolar against cell lines such as breast cancer (MCF-7, MDA-MB-231), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG2). nih.govnih.govnih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiazole and Thiadiazole Derivatives

Modulation of Cancer Cell Growth and Proliferation

Beyond direct cytotoxicity, adamantyl-thiazole derivatives and related compounds interfere with fundamental processes of cancer cell growth and proliferation. A key mechanism identified is the induction of cell cycle arrest. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to effectively arrest SGC-7901 gastric cancer cells at the G₂/M phase of the cell cycle in a concentration- and time-dependent manner. plos.orgnih.gov This arrest at the G₂/M phase is a common outcome for agents that interfere with microtubule dynamics. plos.org

Other related thiadiazole derivatives have also been shown to induce cell cycle arrest and apoptosis. nih.gov For example, one study found that a novel 1,3,4-thiadiazole derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Another related compound from the same study induced an increase in the sub-G1 cell population, which is indicative of apoptosis or necrosis. nih.gov The pro-apoptotic activity of some 1,3,4-thiadiazole derivatives is thought to be connected to the activation of Caspase 3 and Caspase 8 and the BAX proteins. nih.gov

Tubulin Inhibition

A primary molecular target for many thiazole-based anticancer agents is tubulin. nih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer therapy. researchgate.net

Several studies have demonstrated that N,4-diaryl-1,3-thiazol-2-amines are potent inhibitors of tubulin polymerization. plos.orgnih.gov The most active compound from one series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was shown to potently inhibit tubulin polymerization and disrupt the dynamics of cellular microtubules in a manner similar to the well-known tubulin inhibitor Combretastatin A-4 (CA-4). plos.orgnih.gov Molecular docking studies suggest that this compound binds to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. plos.orgnih.gov

A novel series of thiazole-naphthalene derivatives also exhibited potent tubulin polymerization inhibitory activity. nih.gov Compound 5b from this series was identified as a tubulin destabilizing agent with an IC₅₀ value of 3.3 µM for tubulin polymerization inhibition, which was more potent than the reference drug colchicine (B1669291) (IC₅₀ = 9.1 μM). nih.gov

Table 2: Tubulin Polymerization Inhibition by Thiazole Derivatives

Neurological and Central Nervous System Applications

The activation of microglial cells is a hallmark of neuroinflammation and is implicated in the pathology of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. nih.govresearchgate.net The anti-inflammatory and antioxidative properties of 4-(1-adamantyl)-1,3-thiazol-2-amine derivatives make them promising candidates for neuroprotective therapies.

The derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693) has shown significant neuroprotective effects in various models of neurological damage. In a mouse model of LPS-induced brain inflammation, administration of KHG26693 prevented increases in inflammatory markers in the hippocampus and mitigated reductions in brain-derived neurotrotrophic factor (BDNF) levels. nih.gov

Furthermore, KHG26693 has been investigated for its potential in models relevant to Alzheimer's disease. nih.govnih.gov It has been shown to protect primary cultured cortical neurons from amyloid-beta (Aβ)-induced cytotoxicity and oxidative stress. nih.gov The compound attenuated Aβ-induced increases in the Bax/Bcl-2 ratio and caspase-3 expression, which are markers of apoptosis. nih.gov In the hippocampus of Aβ-treated mice, KHG26693 reduced oxidative stress by decreasing the formation of malondialdehyde and reactive oxygen species, and by upregulating the Nrf2/HO-1 pathway, which is crucial for maintaining redox balance. nih.gov These findings suggest that derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine could be valuable for developing treatments for neurodegenerative disorders characterized by inflammation and oxidative stress. nih.govnih.gov

Sigma Receptor (σR) Ligand Binding and Modulation

Derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine have been investigated as ligands for sigma receptors (σR), which are non-opioid, non-phencyclidine receptors implicated in a variety of cellular functions and neurological conditions. The bulky adamantyl group can favorably interact with the hydrophobic pockets of the σR binding sites. Research in this area is ongoing to understand the structure-activity relationships that govern the affinity and selectivity of these compounds for σ1 and σ2 receptor subtypes. The modulation of these receptors by adamantyl-thiazole derivatives could have implications for the development of novel therapeutics for central nervous system disorders.

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase inhibitors are crucial for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nuph.edu.uanbuv.gov.ua Adamantane-containing compounds have been explored for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nuph.edu.uanbuv.gov.ua

Studies on adamantyl-containing thiazolium salts have demonstrated their potential as cholinesterase inhibitors. nuph.edu.uanbuv.gov.ua These derivatives have shown inhibitory activity against BChE, with some exhibiting selectivity over AChE. nuph.edu.uanbuv.gov.ua The introduction of the adamantyl group is thought to enhance binding to the enzyme's active site. nuph.edu.uanbuv.gov.ua For instance, certain adamantyl-based esters have shown varied inhibition effects towards both AChE and BChE, with the position and nature of substituents on the aromatic ring influencing their inhibitory potency. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Adamantyl-Based Derivatives

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Adamantyl-based ester with unsubstituted phenyl ring (2a) | AChE & BChE | >1000 | Low inhibition effect. nih.gov |

| Adamantyl-based ester with 2,4-dichloro substituent (2e) | AChE | 77.15 | Strongest inhibition effect against AChE in the series. nih.gov |

| Adamantyl-based ester with 3-OCH3 substituent | AChE | Good | Exhibited good AChE inhibition. nih.gov |

| Adamantyl-based ester with pyridine (B92270) ring (2r) | AChE & BChE | >1000 | Low inhibition effect. nih.gov |

| 3-Aroylmethyl-5-(2-acyloxyethyl)-4-methylthiazolium salts | BChE | Micromolar range | Selective inhibition of BChE over AChE. nuph.edu.uanbuv.gov.ua |

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency.

Anticonvulsant Properties

The search for new anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Thiazole and thiazolidinone derivatives have emerged as a promising class of compounds with anticonvulsant potential. mdpi.commdpi.com The combination of a thiazole ring with other heterocyclic systems has been a successful strategy in designing new anticonvulsants. mdpi.com

While direct studies on the anticonvulsant properties of 4-(1-adamantyl)-1,3-thiazol-2-amine itself are limited, related structures have shown significant activity. For example, certain 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant properties in animal models. nih.gov The structural features of these active compounds, such as the presence of an aminoalkyl side chain, provide valuable insights for the design of new anticonvulsant candidates based on the adamantyl-thiazole scaffold. nih.gov The bulky adamantyl group could potentially enhance the interaction with ion channels or receptors involved in seizure activity.

Potential in Prion Diseases Therapeutics

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of misfolded prion protein (PrPSc). nih.gov A key therapeutic strategy is the development of small molecules that can stabilize the normal cellular prion protein (PrPC) or inhibit the conversion to its pathogenic isoform. nih.gov

2-Aminothiazoles (2-AMTs) have been identified as a class of compounds with anti-prion activity. nih.gov These molecules are thought to influence the formation or enhance the removal of PrPSc. nih.gov Improved 2-AMT analogues have shown potent anti-prion activity in cell-based assays and have demonstrated the ability to cross the blood-brain barrier in animal models. nih.gov The incorporation of a lipophilic and conformationally rigid adamantyl group into the 2-aminothiazole scaffold could enhance its binding to PrPC and improve its pharmacokinetic properties, making 4-(1-adamantyl)-1,3-thiazol-2-amine derivatives interesting candidates for further investigation in the context of prion disease therapeutics.

Metabolic Enzyme Inhibition

Carbonic Anhydrase Inhibition (hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) have been shown to be effective inhibitors of several CA isozymes, including the physiologically relevant hCA I, hCA II, and hCA IV. nih.gov The sulfonamide group is a key pharmacophore for CA inhibition, and the nature of the substituents on the thiadiazole ring can influence the inhibitory potency and isozyme selectivity. While direct data on 4-(1-adamantyl)-1,3-thiazol-2-amine is not available, the structural similarity to known CA inhibitors suggests that appropriate derivatization, particularly the introduction of a sulfonamide moiety, could yield potent inhibitors. The adamantyl group might contribute to enhanced binding within the hydrophobic regions of the CA active site.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for several pathogenic bacteria, contributing to conditions such as urinary tract infections, peptic ulcers, and the formation of kidney stones. nih.gov Therefore, the inhibition of urease is a valid therapeutic target. nih.gov

Thiazole and thiadiazole derivatives have been investigated as urease inhibitors. nih.govbohrium.com For instance, a series of amantadine-clubbed N-aryl amino thiazoles demonstrated significant inhibitory activity against urease. nih.gov The presence of the adamantyl group in these molecules was found to contribute to their potent inhibitory effects. nih.gov Molecular docking studies have suggested that these compounds can effectively interact with the active site of the urease enzyme. nih.govbohrium.com

Table 2: Urease Inhibitory Activity of Amantadine-Clubbed N-aryl Amino Thiazoles

| Compound | R-group on Aryl Ring | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 6a | H | Not specified | - |

| 6b | 4-NO2 | Not specified | - |

| 6c | 2-NO2 | Not specified | - |

| 6d | 4-Cl | Not specified | - |

| 6e | 2-Cl | Not specified | - |

| 6f | 4-F | Not specified | - |

| 6g | 2-F | Not specified | - |

| 6h | 4-CH3 | Not specified | - |

| 6i | 2-CH3 | Not specified | - |

| 6j | 4-OCH3 | Not specified | - |

| Thiourea (B124793) (Standard) | - | 21.32 ± 0.12 | - |

IC50 values for the specific amantadine-clubbed N-aryl amino thiazoles (6a-j) were not explicitly provided in the source material, but the study indicated significant inhibition. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition (Antidiabetic Potential)

Derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine have emerged as promising candidates for the management of diabetes through the inhibition of key digestive enzymes, α-amylase and α-glucosidase. A series of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles, which are derivatives of the core structure, have been synthesized and evaluated for their antidiabetic properties. mdpi.comnih.gov

Research has demonstrated that these compounds exhibit excellent inhibitory activity against α-amylase. mdpi.com In a study of fifteen different derivatives, almost all showed significant α-amylase inhibition. nih.gov Two compounds, in particular, 4-adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole and 4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole, displayed the highest potency. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for these derivatives, highlighting their potential as effective α-amylase inhibitors. mdpi.comnih.gov For instance, compounds 3a and 3j in one study showed IC50 values of 16.34 ± 2.67 μM and 16.64 ± 1.12 μM, respectively. nih.gov

While the α-amylase inhibitory properties of these specific adamantyl-thiazole derivatives are well-documented, detailed research on their α-glucosidase inhibitory activity is less prevalent in the available literature. Other thiazole and triazole derivatives have been reported as dual inhibitors of both α-amylase and α-glucosidase, suggesting that the thiazole scaffold is a promising starting point for the development of such agents. nih.govresearchgate.net However, specific IC50 values for the 4-(1-adamantyl)-1,3-thiazol-2-amine series against α-glucosidase are not extensively reported.

| Compound | Substituent (Arylidene) | IC50 (μM) |

|---|---|---|

| 3a | 4-Chlorobenzylidene | 16.34 ± 2.67 |

| 3j | 2-Chlorobenzylidene | 16.64 ± 1.12 |

| 3g | 3-Nitrobenzylidene | 28.19 ± 0.2563 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and its inhibition can halt the proliferation of cancer cells. nih.gov Adamantane-containing thiazole derivatives have been identified as potential EGFR inhibitors.

One notable derivative, 4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP), was identified as a lead compound targeting EGFR in triple-negative breast cancer. nih.gov This compound demonstrated a significant growth inhibitory effect with an IC50 value of 4.9 μM against the BT549 breast cancer cell line. nih.govresearchgate.net

Furthermore, a series of 1,3,4-thiadiazolo-adamantane derivatives have been synthesized and shown to possess potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR. mdpi.com For instance, compounds 5 , 14c , and 17 from this series exhibited IC50 values ranging from 71.5 to 85 nM against wild-type EGFR. mdpi.comresearchgate.net These same compounds were even more potent against the mutant EGFRL858R-TK, with IC50 values between 37.85 and 41.19 nM. mdpi.comresearchgate.net The most active derivatives were further tested against the double mutant EGFRL858R/T790M, showing excellent IC50 values in the nanomolar range (0.27–0.78 nM), comparable to established EGFR inhibitors like Lapatinib and Erlotinib. mdpi.comresearchgate.net

| Compound | Scaffold | EGFR Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|---|

| APP | Adamantyl-thiazole-pyrazole | BT549 Cell Line | 4900 | - | - |

| 5 | Adamantyl-thiadiazole | EGFRWT | 85 | Lapatinib | 31.8 |

| 14c | Adamantyl-thiadiazole | EGFRWT | ~75 | Lapatinib | 31.8 |

| 17 | Adamantyl-thiazolo-thiadiazole | EGFRWT | 71.5 | Lapatinib | 31.8 |

| 5 | Adamantyl-thiadiazole | EGFRL858R-TK | 41.19 | Lapatinib | 39.53 |

| 14c | Adamantyl-thiadiazole | EGFRL858R-TK | ~39 | Lapatinib | 39.53 |

| 17 | Adamantyl-thiazolo-thiadiazole | EGFRL858R-TK | 37.85 | Lapatinib | 39.53 |

| 17 | Adamantyl-thiazolo-thiadiazole | EGFRL858R/T790M | 0.27-0.78 | Lapatinib/Erlotinib | 0.18/0.21 |

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is an enzyme implicated in hormone-dependent cancers, such as breast and prostate cancer, by converting inactive steroid sulfates into their active forms. researchgate.net While adamantane-containing compounds have been explored as inhibitors of various enzymes, specific data on the STS inhibitory activity of 4-(1-adamantyl)-1,3-thiazol-2-amine derivatives are not extensively available in the reviewed scientific literature.

Research has been conducted on other adamantane derivatives as STS inhibitors. For example, 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate has been reported as a potent irreversible inhibitor of human STS, with IC50 values in the nanomolar range in various cell lines. nih.gov However, this compound possesses a benzoxazole (B165842) core instead of a thiazole ring. Studies on other heterocyclic systems, such as coumarin (B35378) and triazole derivatives, have also yielded potent STS inhibitors, but these lack the specific adamantyl-thiazole scaffold. mdpi.comresearchgate.net

Therefore, while the adamantane moiety is a feature in some STS inhibitors, there is a lack of direct evidence and quantitative data for the inhibitory potential of 4-(1-adamantyl)-1,3-thiazol-2-amine derivatives against steroid sulfatase.

Tyrosyl-DNA-Phosphodiesterase 1 Inhibition

Tyrosyl-DNA-phosphodiesterase 1 (TDP1) is a DNA repair enzyme that represents a promising target in cancer therapy, as its inhibition can enhance the efficacy of certain chemotherapeutic drugs. nih.govnih.gov The adamantane moiety has been identified as a key pharmacophore in the design of potent TDP1 inhibitors. nih.govnih.gov

Several studies have reported on adamantane derivatives connected to various heterocyclic linkers that exhibit significant TDP1 inhibition. nih.gov For instance, compounds where adamantane is linked to monoterpenoid residues via 1,2,4-triazole (B32235) or 1,3,4-thiadiazole have shown inhibitory activities in the low micromolar to nanomolar range, with the most potent compounds having IC50 values between 0.35 and 0.57 μM. nih.govnih.gov Additionally, conjugates of adamantane and monoterpenes with a 1,3,4-thiadiazol-2(3H)-imine linker have also demonstrated activity against TDP1, with the most effective compound in one study having an IC50 of 1.2 μM.

Although the adamantane group is a recurring feature in many potent TDP1 inhibitors, specific inhibitory data for compounds with the precise 4-(1-adamantyl)-1,3-thiazol-2-amine framework are not detailed in the reviewed literature. The available data on related adamantane-heterocycle conjugates, however, strongly suggest the potential of this class of compounds as TDP1 inhibitors.

| Compound Class | Linker | IC50 Range (μM) |

|---|---|---|

| Adamantane-monoterpenoid conjugates | 1,2,4-Triazole / 1,3,4-Thiadiazole | 0.35 - 0.57 |

| Adamantane-monoterpene conjugates | 1,3,4-Thiadiazol-2(3H)-imine | ~1.2 |

| Abietyl/dehydroabietyl ureas with adamantane | Urea/Thiourea/Amide/Thioamide | 0.19 - 2.3 |

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the development of new antioxidant agents a significant area of research. Derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine have been investigated for their ability to counteract oxidative damage.

One study on N-adamantyl-4-methylthiazol-2-amine (a closely related derivative) demonstrated its capacity to reduce oxidative stress. This compound was shown to decrease the formation of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation. It also appeared to exert its antioxidant effects by preserving the levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes like glutathione reductase and glutathione peroxidase.

In vitro antioxidant assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test, have been used to evaluate various adamantyl-thiazole derivatives. nih.gov For example, a study on thiazolidinone derivatives, which can be related to the thiazole core, reported on their antioxidant activity. nih.gov Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] mdpi.comresearchgate.netnih.govtriazol-6(5H)ones were among the tested compounds, showing varying degrees of antioxidant capacity in different assays like DPPH, FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances). nih.gov For instance, in the DPPH assay, one of the adamantyl-containing compounds showed a scavenging activity of 6.59%. nih.gov

| Compound Class | Assay | Result |

|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine | Cellular assays | Decreased ROS and malondialdehyde, preserved GSH levels |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] mdpi.comresearchgate.netnih.govtriazol-6(5H)ones | DPPH | 6.59% scavenging |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] mdpi.comresearchgate.netnih.govtriazol-6(5H)ones | TBARS | ~50-66.71% inhibition of lipid peroxidation |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] mdpi.comresearchgate.netnih.govtriazol-6(5H)ones | FRAP | 27-45% of Vitamin C's antioxidant power |

Mechanisms of Action and Molecular Interactions

Binding Affinity to Biological Targets (Enzymes, Receptors, Nucleic Acids)

Direct studies quantifying the binding affinity of 4-(1-adamantyl)-1,3-thiazol-2-amine to specific biological targets are limited in publicly available literature. However, the adamantyl and thiazole (B1198619) moieties are known to interact with various biological macromolecules. Adamantane (B196018) derivatives have been recognized for their ability to bind to viral ion channels and various enzymes. rsc.org The thiazole ring, a common scaffold in pharmacologically active compounds, is known to participate in interactions with a range of biological targets. nih.gov

Research on structurally similar compounds provides insight into potential targets. For instance, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have demonstrated inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.govmdpi.com The most active compound in one study, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, showed an inhibition of 82.82% against 11β-HSD1. nih.govmdpi.com This suggests that 4-(1-adamantyl)-1,3-thiazol-2-amine may also exhibit affinity for this enzyme.

Furthermore, amantadine-based N-aryl amino thiazoles have been synthesized and shown to be potent inhibitors of urease, α-amylase, and α-glucosidase. rsc.org This indicates that the adamantyl-thiazole scaffold can be effective in targeting these enzymes. The inhibitory concentrations (IC₅₀) for some of these related compounds are presented below to illustrate their potential efficacy.

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

| Amantadine-Thiazole Derivative 1 | Urease | Data not specified |

| Amantadine-Thiazole Derivative 2 | α-Amylase | Data not specified |

| Amantadine-Thiazole Derivative 3 | α-Glucosidase | Data not specified |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivative | 11β-HSD1 | Inhibition % reported |

Note: Specific IC₅₀ values for a broad range of derivatives of 4-(1-adamantyl)-1,3-thiazol-2-amine are not available in the reviewed literature. The table reflects the inhibitory potential of related structural classes.

Intermolecular Forces (Hydrogen Bonding, π-π Interactions, Hydrophobic Interactions)

The molecular structure of 4-(1-adamantyl)-1,3-thiazol-2-amine dictates the types of intermolecular forces it can engage in, which are crucial for its interaction with biological targets.

Hydrogen Bonding: The primary amine group (-NH₂) on the thiazole ring is a key site for hydrogen bonding, acting as a hydrogen bond donor. The nitrogen atoms within the thiazole ring can also act as hydrogen bond acceptors. These interactions are vital for the specific recognition and binding to amino acid residues in the active or allosteric sites of enzymes and receptors. In related adamantyl-triazole-thione compounds, N-H···S hydrogen bonds have been observed to link molecules into dimers in the crystalline state. nih.gov

π-π Interactions: While the thiazole ring is an aromatic heterocycle, its potential for significant π-π stacking interactions is generally weaker compared to larger polycyclic aromatic systems. However, it can still engage in favorable interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan found in biological targets.

Hydrophobic Interactions: The most prominent feature of this compound is the adamantyl group, which is a large, rigid, and highly lipophilic cage-like hydrocarbon. This group is expected to play a significant role in the molecule's binding to biological targets through strong hydrophobic interactions. It can fit into hydrophobic pockets of enzymes or receptors, displacing water molecules and leading to a favorable entropic contribution to the binding energy. This adamantyl moiety is a key structural feature in the design of molecules targeting various biological entities. rsc.org

Specific Pathways and Signaling Cascades Modulated by the Compound

Detailed studies on the specific signaling pathways and cascades modulated directly by 4-(1-adamantyl)-1,3-thiazol-2-amine are not yet available. However, based on the inhibitory activities of related compounds, we can infer potential pathway modulation.

For example, the inhibition of 11β-HSD1 by related adamantyl-thiazole derivatives would impact the glucocorticoid signaling pathway. nih.govmdpi.com By inhibiting 11β-HSD1, the conversion of inactive cortisone (B1669442) to active cortisol is reduced, thereby downregulating glucocorticoid receptor activation and subsequent gene transcription. This has therapeutic implications for metabolic syndrome and type 2 diabetes. nih.govmdpi.com

If the compound were to inhibit α-glucosidase, it would affect carbohydrate metabolism, slowing down the digestion of complex carbohydrates into absorbable monosaccharides. This mechanism is relevant in the management of type 2 diabetes mellitus.

Allosteric Modulation and Competitive/Uncompetitive Inhibition Modes

The mode of inhibition, whether competitive, uncompetitive, or allosteric, is a critical aspect of a compound's mechanism of action. For 4-(1-adamantyl)-1,3-thiazol-2-amine, these possibilities can be explored through the lens of its structural analogues.

Allosteric Modulation: The bulky adamantyl group is a feature often found in allosteric modulators. These molecules bind to a site on the target protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. Amantadine (B194251), which contains an adamantyl group, is known to act as a noncompetitive antagonist at the NMDA receptor, a form of allosteric modulation. rsc.org It is plausible that 4-(1-adamantyl)-1,3-thiazol-2-amine could act as an allosteric modulator for certain targets.

Competitive/Uncompetitive Inhibition: In studies of related 2-amino-1,3,4-thiadiazole (B1665364) derivatives (note the different ring system), inhibition of IMP dehydrogenase was observed. One metabolite was found to be a competitive inhibitor with respect to the substrate IMP, while an NAD analog of the thiadiazole was a noncompetitive inhibitor with respect to both IMP and NAD. This highlights that the core heterocycle and its substituents can lead to different modes of inhibition.

The table below summarizes the potential modes of inhibition based on studies of related compound classes.

| Compound Class | Target Enzyme | Mode of Inhibition |

| 2-Amino-1,3,4-thiadiazole derivatives | IMP Dehydrogenase | Competitive with IMP, Noncompetitive with NAD |

| Amantadine | NMDA Receptor | Noncompetitive (Allosteric) |

Further kinetic studies are required to definitively determine the mode of inhibition for 4-(1-adamantyl)-1,3-thiazol-2-amine against specific biological targets.

Computational and in Silico Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 4-(1-Adamantyl)-1,3-thiazol-2-amine and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. For instance, derivatives of 2-(adamantan-1-ylamino)thiazol-4(5H)-one have been docked into the active site of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com These studies revealed that the adamantyl group fits into a hydrophobic pocket of the enzyme, while the thiazole (B1198619) core forms key interactions with active site residues. mdpi.com The binding energies calculated from these simulations showed a good correlation with experimentally determined inhibitory activities (IC50 values). mdpi.com

In another study, adamantyl-thiazole hybrids were investigated as potential tubulin polymerization inhibitors. nih.gov Docking simulations showed that these compounds could bind to the colchicine (B1669291) binding site of tubulin, with the adamantyl group making significant hydrophobic interactions. nih.gov The free binding energy values obtained from these simulations were in good agreement with the experimentally observed cytotoxic and tubulin inhibitory activities. nih.gov

Table 1: Examples of Molecular Docking Studies on Adamantyl-Thiazole Derivatives

| Derivative Class | Target Protein | Key Findings |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Adamantyl group occupies a hydrophobic pocket; good correlation between binding energy and IC50 values. mdpi.com |

| Adamantane-1,3,4-thiadiazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Adamantyl moiety in a hydrophobic region; binding energies comparable to Erlotinib. nih.gov |

| Adamantyl-thiazole hybrids | Tubulin (Colchicine binding site) | Adamantyl group makes significant hydrophobic interactions; good correlation with cytotoxic activity. nih.gov |

| Adamantyl derivatives | Cholinesterase enzymes (AChE and BChE) | Stronger interactions with BChE due to its larger active site; hydrophobic interactions are predominant. researchgate.net |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. taylorfrancis.comnih.gov These methods can provide insights into molecular geometry, orbital energies, charge distribution, and chemical reactivity, which are crucial for understanding a molecule's biological activity.

For thiazole derivatives, DFT calculations have been used to explore their electronic properties and reactivity. atlantis-press.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Studies on various thiazole derivatives have shown that the distribution of HOMO and LUMO densities can influence their interaction with biological targets. nih.govresearchgate.net For example, in a study of thiazole-based hydrazones, DFT calculations at the B3PW91/6-311G(d,p) level of theory were used to analyze their electronic and structural properties. nih.gov The calculated HOMO-LUMO energy gaps were correlated with their nonlinear optical properties. nih.gov

In the context of 4-(1-Adamantyl)-1,3-thiazol-2-amine, DFT calculations can be used to:

Optimize the molecular geometry to determine the most stable conformation.

Calculate the HOMO and LUMO energies to assess its electronic reactivity.

Determine the electrostatic potential surface to identify regions prone to electrophilic or nucleophilic attack.

Analyze the natural bond orbitals (NBOs) to understand intramolecular charge transfer interactions.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance in Drug Design |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; important for interactions with electron-deficient sites in a receptor. researchgate.net |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; important for interactions with electron-rich sites in a receptor. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between EHOMO and ELUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with a target. researchgate.net |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive charge at various points around the molecule. | Helps to predict sites for electrophilic and nucleophilic attack and non-covalent interactions. |

Prediction of Pharmacokinetic Parameters (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. sciensage.infoscitechnol.com

For adamantane-containing compounds, the lipophilic nature of the adamantyl group significantly influences their ADME properties. nih.gov This high lipophilicity can enhance membrane permeability and oral absorption but may also lead to increased metabolic breakdown and potential toxicity. nih.govnih.gov

Several in silico studies have been conducted on adamantyl-thiazole derivatives to predict their ADME properties. For instance, a study on 2-(adamantylamino)thiazol-4(5H)-one derivatives used computational methods to predict their lipophilicity and other ADME parameters. nih.gov The results indicated that these compounds are good potential drug candidates. nih.gov

Similarly, in silico ADME screening of new heterocycles linked to thiazole conjugates was performed to assess their drug-likeness. nih.gov The predicted parameters, such as intestinal absorption and blood-brain barrier penetration, provided valuable insights for further development. nih.gov

Table 3: Predicted ADME Properties for a Representative Adamantyl-Thiazole Compound

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. nih.gov |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. frontiersin.org |

| Blood-Brain Barrier (BBB) Penetration | Variable (often low to medium) | The ability to cross into the central nervous system depends on the overall molecular properties. nih.gov |

| P-glycoprotein (P-gp) Substrate | Often predicted as a substrate | Potential for efflux from cells, which can affect drug distribution and efficacy. frontiersin.org |

| Cytochrome P450 (CYP) Inhibition | Generally low for major isoforms | Lower likelihood of drug-drug interactions mediated by CYP enzymes. sciensage.info |

Predictive Toxicology and Drug-Likeness Assessment

Predicting the potential toxicity of a compound early in the drug discovery process is crucial to avoid late-stage failures. In silico toxicology models can assess various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). researchgate.netyoutube.com

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug. This is often assessed using rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

For adamantyl-thiazole derivatives, in silico toxicity and drug-likeness assessments are essential. While the adamantane (B196018) group can improve pharmacokinetic properties, it can also introduce toxicity concerns. nih.gov

Studies on various thiazole derivatives have included in silico toxicity predictions. researchgate.net For example, a predictive toxicology study on quinazolinone-thiouracil derivatives, which share some structural similarities with thiazoles, assessed their potential for Ames mutagenicity and hERG inhibition. researchgate.net

The drug-likeness of thiazolo[3,2-b] taylorfrancis.comatlantis-press.combenthamdirect.comtriazole and imidazo[2,1-b] nih.govatlantis-press.combenthamdirect.comthiadiazole derivatives has been evaluated using various web tools. nih.gov These studies have shown that many of these compounds exhibit good gastrointestinal absorption and a safe toxicity profile, making them promising drug candidates. nih.gov

Table 4: Predictive Toxicology and Drug-Likeness Profile for a Representative Adamantyl-Thiazole Compound

| Parameter | Predicted Outcome | Significance |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. researchgate.net |

| hERG Inhibition | Low to moderate risk | Important for assessing the potential for cardiotoxicity. researchgate.net |

| Lipinski's Rule of Five | Generally compliant | Indicates good oral bioavailability potential. nih.gov |

| Bioactivity Score | Moderate | Suggests a reasonable probability of biological activity. nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com This method can be used to assess the stability of the binding pose predicted by molecular docking and to understand the key interactions that contribute to binding affinity.

MD simulations have been employed to study the stability of complexes between various thiazole derivatives and their target proteins. For instance, MD simulations of 1,3,4-thiadiazole (B1197879) derivatives in complex with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) were used to evaluate the conformational stability of the docked poses over a 100 ns simulation. mdpi.com

In the context of 4-(1-Adamantyl)-1,3-thiazol-2-amine, MD simulations can be used to:

Assess the stability of the ligand within the binding pocket of a target protein.

Analyze the hydrogen bonding network and hydrophobic interactions over time.

Calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). physchemres.org

These simulations provide valuable insights into the dynamic nature of the ligand-receptor interaction, which can guide the design of more potent and selective inhibitors.

Preclinical Evaluation and Translational Research Considerations

In Vitro Biological Assay Methodologies